molecular formula C20H19F3N4S B5558963 5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No. B5558963
M. Wt: 404.5 g/mol
InChI Key: WHDZNLIGCCUTFB-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C20H19F3N4S and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.12825228 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Features

The 5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol and its derivatives are synthesized for research in various biological activities. These compounds have been found to exhibit a broad spectrum of activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, and anti-cancer activities. They are also characterized by low toxicity, making them promising for chemical structure research and the search for biologically active substances (Aksyonova-Seliuk et al., 2018).

Antimicrobial Activities

Derivatives of 1,2,4-triazole, including the 5-(4-tert-butylphenyl) derivative, have been synthesized and shown to possess good or moderate antimicrobial activities against test microorganisms. This highlights their potential application in the field of antimicrobial research (Bektaş et al., 2010).

Green Synthesis

The green synthesis approach has been used to synthesize derivatives of this compound. This process emphasizes environmental sustainability and efficiency in producing these compounds, which were also screened for antimicrobial activity, showing significant results against standard drugs (Rajurkar & Shirsath, 2017).

Antitumor Activity

Certain derivatives have been investigated for their antitumor activity. The synthesis process, crystal structure, and biological tests indicate that these compounds can be effective in inhibiting tumor growth, making them relevant in cancer research (叶姣 et al., 2015).

Corrosion Inhibition Property

Triazole-based Schiff bases, including those related to the 5-(4-tert-butylphenyl) derivative, have been studied for their corrosion inhibitory action on various metals. This research is significant in materials science, particularly for protecting metals from corrosion (Mary et al., 2021).

properties

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4S/c1-19(2,3)15-10-6-14(7-11-15)17-25-26-18(28)27(17)24-12-13-4-8-16(9-5-13)20(21,22)23/h4-12H,1-3H3,(H,26,28)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDZNLIGCCUTFB-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.